Cas no 392702-77-1 (methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate)

Methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 4,5-diphenyl-1,3-oxazole moiety via a sulfanylacetamido bridge. This structure imparts unique reactivity, making it valuable in medicinal chemistry and material science applications. The presence of the oxazole ring enhances stability, while the ester and amide functionalities offer versatility for further derivatization. Its well-defined molecular architecture allows for precise modifications, facilitating research in drug discovery and heterocyclic chemistry. The compound’s balanced lipophilicity and electronic properties make it a promising intermediate for developing bioactive molecules or functional materials.
methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate structure
392702-77-1 structure
Product Name:methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate
CAS No:392702-77-1
MF:C25H20N2O4S
MW:444.502305030823
CID:5845492
PubChem ID:4677423
Update Time:2025-06-08

methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-[[2-[(4,5-diphenyl-2-oxazolyl)thio]acetyl]amino]-, methyl ester
    • F0212-0103
    • 392702-77-1
    • Methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate
    • METHYL 2-{2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
    • AKOS002310837
    • Oprea1_522008
    • methyl 2-(2-((4,5-diphenyloxazol-2-yl)thio)acetamido)benzoate
    • methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate
    • Inchi: 1S/C25H20N2O4S/c1-30-24(29)19-14-8-9-15-20(19)26-21(28)16-32-25-27-22(17-10-4-2-5-11-17)23(31-25)18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,26,28)
    • InChI Key: XHWBWKJGHUYPNO-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=CC=C1NC(CSC1=NC(C2=CC=CC=C2)=C(C2=CC=CC=C2)O1)=O

Computed Properties

  • Exact Mass: 444.11437830g/mol
  • Monoisotopic Mass: 444.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 621
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 12.52±0.70(Predicted)

methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate Pricemore >>

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Additional information on methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate

Comprehensive Overview of Methyl 2-{2-(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate (CAS No. 392702-77-1)

Methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate, with the CAS number 392702-77-1, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound features a unique molecular structure combining a 1,3-oxazole core with diphenyl substitutions and a sulfanylacetamido linkage, making it a versatile intermediate for various applications. Researchers are particularly interested in its potential as a pharmacophore in drug discovery, owing to its ability to modulate biological targets.

The growing demand for heterocyclic compounds like methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate is driven by their role in developing small-molecule therapeutics. Recent studies highlight its relevance in addressing oxidative stress-related diseases and inflammatory pathways, aligning with current trends in precision medicine. Additionally, its structural motifs are being explored for organic electronics, such as OLED materials, due to their electron-transport properties.

From a synthetic perspective, the compound’s CAS No. 392702-77-1 serves as a critical identifier for researchers sourcing high-purity reagents. Its benzoate ester moiety enhances solubility, facilitating its use in high-throughput screening assays. Laboratories focusing on kinase inhibitors or GPCR modulators often prioritize this compound for its balanced lipophilicity and hydrogen-bonding capacity.

In the context of green chemistry, efforts to optimize the synthesis of methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate are underway, with emphasis on catalyst-free reactions and recyclable solvents. These advancements resonate with the broader push for sustainable drug development, a topic frequently searched in academic and industrial forums.

For analytical chemists, the compound’s UV-Vis absorption and fluorescence properties are of particular interest. Its oxazole ring contributes to a distinct spectral profile, enabling applications in bioimaging and sensor design. This aligns with the rising popularity of multifunctional probes in diagnostics.

In summary, methyl 2-{2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylacetamido}benzoate (CAS 392702-77-1) exemplifies the intersection of chemical innovation and applied research. Its adaptability across drug discovery, material science, and analytical chemistry ensures its continued relevance in scientific discourse.

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